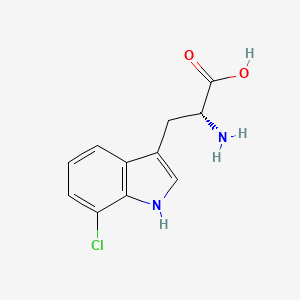

7-chloro-D-tryptophan

Description

Overview of Halogenated Amino Acids in Natural Products Research

Halogenated amino acids are found in a variety of natural products, including antibiotics and plant growth regulators. frontiersin.org These compounds are particularly prevalent in marine organisms, which is likely a consequence of the higher concentration of halides, especially bromide, in seawater. mdpi.com The enzymatic incorporation of halogens, a process known as halogenation, is a key post-translational modification that contributes to the vast structural and functional diversity of natural peptides and other metabolites. mdpi.com Research in this area seeks to understand the enzymatic machinery responsible for these modifications and to explore the potential applications of the resulting halogenated compounds. mdpi.com

Importance of Tryptophan Derivatives in Biological Systems and Chemical Industries

Tryptophan, an essential amino acid, is a precursor to a multitude of biologically important molecules. metwarebio.comnih.gov Its derivatives play crucial roles in various physiological processes. For instance, serotonin, a neurotransmitter derived from tryptophan, regulates mood, sleep, and behavior. metwarebio.comnih.govfrontiersin.org Melatonin, another derivative, is central to the sleep-wake cycle. metwarebio.comnih.govfrontiersin.org Beyond their biological roles, tryptophan derivatives have significant applications in the chemical, food, polymer, and pharmaceutical industries. frontiersin.orgnih.govresearchgate.net They are used as intermediates or active components in the synthesis of drugs, agrochemicals, and other high-value chemicals. frontiersin.orgnih.gov The industrial production of many tryptophan derivatives is increasingly shifting towards biosynthetic methods, which are considered more environmentally friendly than traditional chemical synthesis. frontiersin.orgresearchgate.netnih.gov

Rationale for Academic Investigation of 7-Chloro-D-tryptophan

The academic investigation of this compound is driven by its role as a precursor and a building block in the synthesis of more complex molecules. It is a known precursor to the antifungal agent pyrrolnitrin (B93353) and the antitumor agent rebeccamycin (B1679247). frontiersin.org The study of its synthesis, properties, and incorporation into other molecules provides valuable insights for medicinal chemistry and biotechnology. acs.org Specifically, the D-enantiomer is of interest for its potential to confer unique properties to peptides and other bioactive compounds, as the stereochemistry of amino acids is critical for their biological activity. Research into the enzymatic and chemical synthesis of this compound aims to develop efficient and stereoselective methods for its production, which is crucial for its use in drug discovery and development. acs.orgchemistryviews.org

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C11H11ClN2O2 | nih.gov |

| Molecular Weight | 238.67 g/mol | nih.gov |

| IUPAC Name | 2-amino-3-(7-chloro-1H-indol-3-yl)propanoic acid | nih.gov |

| CAS Number | 75102-74-8 | fluorochem.co.ukcymitquimica.com |

| Physical Form | Solid | |

| Polar Surface Area | 79.1 Ų | nih.gov |

| Hydrogen Bond Donors | 3 | metabolomicsworkbench.org |

| Hydrogen Bond Acceptors | 2 | metabolomicsworkbench.org |

| Rotatable Bonds | 3 | metabolomicsworkbench.org |

Structure

3D Structure

Propriétés

IUPAC Name |

(2R)-2-amino-3-(7-chloro-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2/c12-8-3-1-2-7-6(5-14-10(7)8)4-9(13)11(15)16/h1-3,5,9,14H,4,13H2,(H,15,16)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMQFGLHRDFQKNR-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)NC=C2CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)Cl)NC=C2C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70587737 | |

| Record name | 7-Chloro-D-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75102-74-8 | |

| Record name | 7-Chloro-D-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Enzymatic Chlorination of Tryptophan to 7 Chloro Tryptophan

Discovery and Characterization of Tryptophan Halogenases Involved in 7-Chlorination

The discovery of tryptophan 7-halogenases revolutionized the understanding of biological halogenation, which was previously thought to be exclusively mediated by non-specific haloperoxidases. wikipedia.orgesrf.fr These enzymes are highly specific for their substrate and the position of halogenation. wikipedia.orgnih.gov

Flavin-Dependent Halogenases (FDHs) and Associated Flavin Reductases (e.g., RebH, PrnA, RebF, Fre)

Tryptophan 7-halogenases belong to the superfamily of flavin-dependent halogenases (FDHs). wikipedia.orgmdpi.com These enzymes require a reduced flavin adenine (B156593) dinucleotide (FADH2) cofactor to activate molecular oxygen. esrf.frmdpi.com This FADH2 is supplied by a separate flavin reductase enzyme, which may be a specific enzyme encoded within the same biosynthetic gene cluster or a general reductase recruited from the organism's primary metabolism. wikipedia.org

Notable examples of tryptophan 7-halogenases include PrnA, from the pyrrolnitrin (B93353) biosynthetic pathway in Pseudomonas fluorescens, and RebH, involved in rebeccamycin (B1679247) biosynthesis in Lechevalieria aerocolonigenes. wikipedia.orguniprot.orgmdpi.com PrnA was the first flavin-dependent halogenase to be identified. mdpi.com The activity of these halogenases is dependent on their partner flavin reductases, such as RebF for RebH. exlibrisgroup.comnih.gov In some experimental setups, a general Escherichia coli flavin reductase (Fre) has been used to support the activity of these halogenases. rsc.org

Table 1: Examples of Tryptophan 7-Halogenases and their Associated Reductases

| Halogenase | Gene Name | Source Organism | Associated Reductase | Natural Product |

|---|---|---|---|---|

| PrnA | prnA | Pseudomonas fluorescens | PrnF (presumed) | Pyrrolnitrin |

| RebH | rebH | Lechevalieria aerocolonigenes | RebF | Rebeccamycin |

| KtzQ | ktzQ | Kutzneria sp. 744 | KtzR (halogenase) | Kutzneride |

This table provides examples of well-characterized tryptophan 7-halogenases, their genetic identifiers, the organisms they are found in, their partner enzymes for FAD reduction, and the final natural product biosynthesized.

Regioselectivity and Stereospecificity of Halogenation at the C7 Position

A defining characteristic of tryptophan 7-halogenases is their remarkable regioselectivity, specifically targeting the C7 position of the tryptophan indole (B1671886) ring for chlorination. wikipedia.orgnih.gov This specificity is a direct consequence of the enzyme's three-dimensional structure, which precisely orients the tryptophan substrate in the active site, exposing the C7 carbon to the reactive chlorinating species while shielding other positions. wikipedia.orgnih.gov The enzyme also exhibits stereospecificity, preferentially acting on the L-enantiomer of tryptophan. d-nb.info The addition of the halogen atom increases the steric bulk of the substrate, which is thought to cause its dissociation from the enzyme, thereby preventing multiple halogenations. wikipedia.org

Mechanistic Elucidation of Enzymatic Tryptophan Chlorination

The mechanism by which flavin-dependent halogenases achieve regioselective chlorination has been a subject of intense investigation. Structural and biochemical studies have provided significant insights into the catalytic cycle and the nature of the chlorinating species.

Proposed Reaction Intermediates and Catalytic Cycles

The catalytic cycle begins with the reduction of FAD to FADH2 by a partner flavin reductase. wikipedia.org The halogenase then binds FADH2 and molecular oxygen to form a highly reactive flavin hydroperoxide intermediate. wikipedia.orgnih.gov From this point, two main mechanisms have been proposed for the chlorination of tryptophan.

One proposed mechanism involves the reaction of the flavin hydroperoxide with a chloride ion to generate hypochlorous acid (HOCl). esrf.fruniprot.org This reactive species is then channeled through an internal tunnel, approximately 10 Å long, from the flavin-binding site to the substrate-binding site. wikipedia.orgesrf.fr

A second, related mechanism suggests that the enzyme-generated HOCl reacts with the ε-amino group of a conserved lysine (B10760008) residue (Lys79 in RebH) located in the active site to form a long-lived lysine-chloramine intermediate. nih.govfrontiersin.org This chloramine (B81541) is then proposed to be the direct chlorinating agent that attacks the C7 position of tryptophan. nih.gov Evidence for this intermediate includes the observation that a chlorinating species can be trapped on the enzyme in the absence of the tryptophan substrate. nih.gov

Structural Insights into Enzyme-Substrate Interactions (e.g., Tryptophan 7-Halogenase)

X-ray crystal structures of tryptophan 7-halogenases, such as PrnA and RebH, have been instrumental in understanding their function. esrf.frcapes.gov.br These structures reveal that the enzymes are composed of two distinct modules: an FAD-binding module and a tryptophan-binding module. esrf.frnih.gov The FAD-binding module is structurally similar to that of flavin-dependent monooxygenases. esrf.fr

The tryptophan substrate is bound in a "sandwich-like" fashion by aromatic amino acid residues. wikipedia.org The amino acid portion of tryptophan interacts with nearby tyrosine and glutamate (B1630785) residues, while the N-H group of the indole ring forms hydrogen bonds with the enzyme's peptide backbone. wikipedia.org Crucially, the C7 position of the tryptophan is positioned precisely at the exit of the tunnel leading from the FAD-binding site, poised for reaction with the incoming chlorinating species. wikipedia.org A conserved lysine and a glutamate residue in the active site are thought to play a critical role in activating and orienting the chlorinating species for electrophilic attack on the tryptophan ring. nih.govnih.gov

Microbial Biosynthetic Pathways for Halogenated Tryptophan Production

The enzymatic production of 7-chlorotryptophan (B86515) is the first committed step in the biosynthesis of several complex secondary metabolites. wikipedia.orguniprot.org For instance, in the biosynthesis of pyrrolnitrin, 7-chloro-L-tryptophan is converted in subsequent steps by other enzymes in the pathway. ed.ac.uk Similarly, the formation of 7-chlorotryptophan is the initial step in the biosynthesis of the antitumor agent rebeccamycin. nih.gov

Researchers have harnessed these microbial pathways for the biotechnological production of halogenated compounds. By expressing the genes for a tryptophan 7-halogenase (like RebH) and its corresponding flavin reductase (RebF) in microbial hosts such as Corynebacterium glutamicum and Saccharomyces cerevisiae, it is possible to achieve the fermentative production of 7-chlorotryptophan from simple carbon and nitrogen sources. exlibrisgroup.comchemistryviews.orgmdpi.com This metabolic engineering approach offers a more environmentally friendly and sustainable alternative to chemical synthesis for producing valuable halogenated building blocks. exlibrisgroup.com

Metabolic Engineering Strategies in Host Organisms (e.g., Escherichia coli, Corynebacterium glutamicum)

The fermentative production of 7-chloro-L-tryptophan has been successfully achieved by metabolically engineering microbial hosts, primarily Corynebacterium glutamicum and Escherichia coli. nih.gov These organisms are established workhorses in industrial biotechnology, used for the large-scale production of amino acids. nih.govmdpi.com Engineering strategies focus on introducing the necessary halogenation machinery and optimizing the host's metabolic pathways to ensure a sufficient supply of the tryptophan precursor and necessary cofactors.

In Corynebacterium glutamicum, a notable producer of L-tryptophan, metabolic engineering has enabled the fermentative production of 7-chloro-L-tryptophan from simple sugars, ammonium, and chloride salts. nih.gov A key strategy involves expressing genes for a tryptophan 7-halogenase and a flavin reductase in an L-tryptophan overproducing strain. nih.govfrontiersin.org For instance, the FAD-dependent halogenase RebH and the NADH-dependent flavin reductase RebF from Lechevalieria aerocolonigenes have been successfully co-expressed in C. glutamicum. nih.gov Optimization of this system has included modifying the ribosome binding site (RBS) of the rebH gene to improve chlorination efficiency. nih.gov Further research has explored combining different halogenases, such as PrnA from Serratia grimesii or Serratia plymuthica, with various flavin reductases to enhance the production of 7-chloro-L-tryptophan. researchgate.net One engineered C. glutamicum strain was reported to produce approximately 0.1 g/L of 7-chloro-L-tryptophan. frontiersin.org

Escherichia coli is another popular chassis for producing tryptophan derivatives. nih.gov While much of the engineering has focused on L-tryptophan itself, the principles are directly applicable to its halogenated derivatives. mdpi.comscienceopen.com Strategies in E. coli involve optimizing the central metabolic pathways to increase the availability of precursors like phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P). mdpi.com This is often achieved by modifying the phosphotransferase system (PTS) to enhance the intracellular PEP pool. scienceopen.com Additionally, engineering efforts focus on balancing cofactor metabolism to ensure a sufficient supply for both tryptophan biosynthesis and the subsequent halogenation step. scienceopen.com Heterologous halogenating enzymes and their partner flavin reductases can be produced solubly in E. coli, making it a viable host for the biocatalytic conversion. researchgate.net

Table 1: Metabolic Engineering Strategies for 7-Chloro-Tryptophan Production

| Host Organism | Engineering Strategy | Key Genes/Enzymes Expressed | Outcome | Reference(s) |

| Corynebacterium glutamicum | Heterologous expression in a Trp-overproducing strain | Tryptophan 7-halogenase (RebH) and Flavin Reductase (RebF) from L. aerocolonigenes | Fermentative production of 7-chloro-L-tryptophan from glucose. | nih.gov |

| Corynebacterium glutamicum | RBS optimization | Optimized Ribosome Binding Site for rebH gene | Improved chlorination of L-tryptophan. | nih.gov |

| Corynebacterium glutamicum | Combinatorial gene expression | Halogenases (PrnA, RebH) and Flavin Reductases (Fre, PrnF, RebF) from various sources | Higher production of 7-chloro-L-tryptophan compared to initial systems. | researchgate.net |

| Escherichia coli | Precursor & Cofactor Pathway Optimization | Overexpression of genes for glutamine synthesis, transhydrogenases (sthA, pntAB) | Increased tryptophan precursor availability and balanced cofactors for biosynthesis. | scienceopen.com |

Role of Cofactor Regeneration Systems (e.g., FAD/FADH2) in Biocatalysis

Flavin-dependent halogenases (FDHs) are the catalysts for the regioselective chlorination of tryptophan. researchgate.net These enzymes require the reduced form of flavin adenine dinucleotide (FADH2) as a cofactor to activate molecular oxygen, which is necessary for the halogenation reaction. researchgate.netwikipedia.org Since FADH2 is consumed stoichiometrically, a robust system for its continuous regeneration is essential for an efficient and economically viable biocatalytic process. researchgate.netjmb.or.kr

The most common approach for FADH2 regeneration is an enzymatic cascade system. acs.org This typically involves two auxiliary enzymes in addition to the halogenase itself. researchgate.net

A flavin reductase (e.g., PrnF, RebF) utilizes nicotinamide (B372718) adenine dinucleotide (NADH) to reduce FAD to FADH2. acs.orgresearchgate.net

A dehydrogenase , such as alcohol dehydrogenase (ADH) or glucose dehydrogenase (GDH), regenerates NADH from NAD+. acs.orgresearchgate.net This enzyme uses an inexpensive sacrificial substrate, like isopropanol (B130326) or glucose, which is oxidized to acetone (B3395972) or D-glucono-1,5-lactone, respectively. acs.orgresearchgate.net

This multi-enzyme system allows the catalytic recycling of the expensive FAD and NAD+ cofactors. researchgate.net For enhanced stability and reusability, these enzymes can be co-immobilized. One such method involves creating cross-linked enzyme aggregates (combiCLEAs), where the halogenase, flavin reductase, and dehydrogenase are physically linked together. wikipedia.org

Table 2: Comparison of FADH2 Regeneration Systems for Tryptophan Halogenation

| Regeneration System | Components | Principle | Advantages | Disadvantages | Reference(s) |

| Enzymatic Cascade | Halogenase, Flavin Reductase, Dehydrogenase (ADH/GDH), NAD+, FAD, Sacrificial Substrate (e.g., glucose, isopropanol) | Dehydrogenase reduces NAD+ to NADH. Flavin reductase uses NADH to reduce FAD to FADH2. | Well-established, uses inexpensive sacrificial substrates. | Complex system with three enzymes, potential for instability. | acs.orgresearchgate.net |

| NADH Mimics | Halogenase, FAD, Synthetic NADH mimic | A synthetic molecule directly reduces FAD to FADH2. | Simplifies reaction setup (one enzyme), robust, potentially faster reaction rates. | Requires stoichiometric use of the synthetic mimic. | researchgate.netacs.orgnih.gov |

| Organometallic Catalyst | Halogenase, FAD, Rhodium complex, Formate (B1220265) | An organometallic complex catalyzes the reduction of FAD using formate as the electron donor. | Eliminates auxiliary enzymes and NADH. | Use of a metal catalyst. | researchgate.net |

| Hydrogenase System | Halogenase, FAD, Soluble Hydrogenase, H2 | A hydrogenase uses H2 to reduce the flavin cofactor. | Atom-efficient, no waste products from the reductant. | Requires handling of H2 gas. | rsc.org |

| Electrochemical System | Halogenase, FAD, Catalytic Electrode (e.g., graphite-Cu(II)) | An electrode directly catalyzes the reduction of FAD to FADH2. | No need for biochemical reducing power or auxiliary enzymes. | Requires a specialized bioreactor setup. | jmb.or.kr |

Role of 7 Chloro D Tryptophan in Natural Product Biosynthesis and Structure Activity Relationships

7-Chloro-Tryptophan as a Precursor in Specific Biosynthetic Pathways

7-chloro-tryptophan is a key intermediate synthesized from the primary metabolite L-tryptophan by the action of specialized enzymes known as tryptophan halogenases. These enzymes, typically dependent on a flavin cofactor (FAD), catalyze the regioselective installation of a chlorine atom onto the tryptophan indole (B1671886) ring. frontiersin.org This initial halogenation step is a gateway to a diverse array of bioactive compounds.

Pyrrolnitrin (B93353) is a potent antifungal antibiotic produced by several species of Pseudomonas and other bacteria. mdpi.comacs.org Its biosynthesis is a well-characterized four-step pathway initiated by the chlorination of tryptophan. mdpi.com

The key steps involving 7-chloro-tryptophan are:

Step 1: Halogenation: The enzyme tryptophan 7-halogenase, encoded by the prnA gene, catalyzes the regioselective chlorination of L-tryptophan at the C7 position of the indole ring to form 7-chloro-L-tryptophan. frontiersin.orgmdpi.com This reaction requires a reduced flavin cofactor (FADH2), which reacts with chloride and oxygen. figshare.com

Step 2: Rearrangement and Decarboxylation: The enzyme PrnB, a heme-dependent dioxygenase, acts on the 7-chloro-tryptophan intermediate. acs.orged.ac.uk It catalyzes a complex rearrangement and decarboxylation to produce monodechloroaminopyrrolnitrin. uniprot.org While PrnA utilizes L-tryptophan, studies have shown that PrnB can act on both D- and L-7-chloro-tryptophan. ed.ac.ukrcsb.org However, analysis of mutant bacterial strains suggests that 7-chloro-L-tryptophan is the preferred natural enantiomer in the pathway. ed.ac.ukuniprot.org

The subsequent steps involve a second chlorination by the enzyme PrnC and a final oxidation by PrnD to yield the final product, pyrrolnitrin. mdpi.com

Table 1: Key Enzymes in Pyrrolnitrin Biosynthesis

| Enzyme | Gene | Function | Substrate(s) |

| Tryptophan 7-halogenase | prnA | Catalyzes the regioselective chlorination of tryptophan at the 7-position. mdpi.com | L-tryptophan, Cl⁻, O₂ |

| Monodechloroaminopyrrolnitrin synthase | prnB | Catalyzes ring rearrangement and decarboxylation. ed.ac.ukuniprot.org | 7-chloro-L-tryptophan, 7-chloro-D-tryptophan |

Rebeccamycin (B1679247) is an indolocarbazole antitumor agent produced by the actinomycete Lechevalieria aerocolonigenes. nih.govresearchgate.net The biosynthesis of its characteristic bis-indole core also begins with the halogenation of tryptophan. frontiersin.org

The pathway proceeds through the following key steps:

Step 1: Halogenation: The FAD-dependent halogenase RebH, in conjunction with the flavin reductase RebF, chlorinates L-tryptophan to generate 7-chloro-L-tryptophan. frontiersin.orgfigshare.com The mechanism involves the generation of hypochlorous acid (HOCl) within the enzyme's active site, which is then transferred to the tryptophan substrate via a lysine (B10760008) chloramine (B81541) intermediate. figshare.com

Step 2: Oxidation: The FAD-dependent L-amino acid oxidase RebO then converts 7-chloro-L-tryptophan into its corresponding imine, 3-(7-chloroindol-3-yl)-2-iminopropanoate, with the concurrent reduction of oxygen to hydrogen peroxide. nih.govuniprot.org

Step 3: Dimerization: Two molecules of the resulting imine are dimerized by the chromopyrrolic acid synthase RebD to form 11,11′-dichlorochromopyrrolic acid, the bis-indole pyrrole (B145914) core of rebeccamycin. frontiersin.org

Kinetic studies have demonstrated that the oxidase RebO shows a significant preference for 7-chloro-L-tryptophan over unhalogenated L-tryptophan, confirming that halogenation is a crucial early step in the pathway. nih.govresearchgate.net

Table 2: Key Enzymes in Rebeccamycin Biosynthesis

| Enzyme | Gene | Function | Substrate(s) |

| Tryptophan 7-halogenase | RebH | Catalyzes the regioselective chlorination of tryptophan at the 7-position. frontiersin.orgfigshare.com | L-tryptophan, Cl⁻, O₂ |

| Flavin Reductase | RebF | Regenerates the FADH₂ cofactor required by RebH. frontiersin.orgmdpi.com | NADH, FAD |

| L-amino acid oxidase | RebO | Oxidizes 7-chloro-L-tryptophan to its corresponding imine. nih.govuniprot.org | 7-chloro-L-tryptophan, O₂ |

| Chromopyrrolic acid synthase | RebD | Dimerizes two molecules of the imine product from the RebO reaction. frontiersin.org | 3-(7-chloroindol-3-yl)-2-iminopropanoate |

The enzymatic machinery for tryptophan halogenation is not limited to the 7-position. Other halogenases have been identified that can modify the indole ring at different positions, such as tryptophan 5-halogenase (PyrH) and tryptophan 6-halogenase (SttH). frontiersin.org This enzymatic diversity provides a platform for generating a wide range of halogenated tryptophan derivatives.

The principles of combinatorial biosynthesis have been applied to create novel halogenated natural products. By introducing tryptophan halogenase genes into organisms that produce other indole alkaloids, new chlorinated or brominated versions of these compounds can be generated. biorxiv.org For example, engineering the rebeccamycin producer to express halogenases with different regioselectivity has led to the production of novel rebeccamycin analogs. biorxiv.org

Furthermore, protein engineering efforts have successfully altered the substrate specificity of these halogenases. In one notable study, the tryptophan 7-halogenase RebH was engineered to preferentially chlorinate tryptamine, a downstream precursor in the biosynthesis of monoterpene indole alkaloids. acs.org When this engineered enzyme was expressed in the Madagascar periwinkle plant, it led to the de novo production of a chlorinated alkaloid, demonstrating the potential to create novel halogenated compounds directly within complex metabolic pathways. acs.org

Rebeccamycin Biosynthesis

Structure-Activity Relationship (SAR) Studies Involving Halogenated Tryptophan Derivatives

The incorporation of halogen atoms into the tryptophan scaffold profoundly influences the molecule's physicochemical properties, which in turn dictates its biological activity and interactions with molecular targets. SAR studies are crucial for understanding these effects and for the rational design of new molecules with enhanced or novel functions.

Halogenation can significantly impact a molecule's bioactivity by altering its size, lipophilicity, and electronic distribution. mdpi.comencyclopedia.pub These changes can affect everything from membrane permeability to the strength of binding with a protein receptor. mdpi.commdpi.com The position of the halogen on the tryptophan indole ring is particularly critical.

A study investigating the trypanocidal activity of various halogenated tryptophan derivatives against Trypanosoma brucei, the parasite responsible for human African trypanosomiasis, revealed a distinct SAR trend. plos.orgnih.gov

7-Substituted Analogs: Compounds halogenated at the 7-position of the indole ring (e.g., 7-chloro-tryptophan, 7-bromo-tryptophan) displayed significantly more potent and selective activity against the parasite compared to analogs substituted at other positions. plos.orgnih.gov

5- and 6-Substituted Analogs: Tryptophan derivatives halogenated at the 5- or 6-positions showed considerably weaker trypanocidal effects. nih.gov

This demonstrates that the specific location of the halogen atom is a key determinant of biological function, likely by facilitating a precise interaction with a parasitic enzyme or receptor that is essential for its survival. plos.org Halogen atoms can modulate ligand-receptor interactions through their electron-withdrawing properties and their ability to form halogen bonds, a type of non-covalent interaction. mdpi.com

Table 3: Influence of Halogen Position on Trypanocidal Activity

| Compound Class | Relative Potency against T. brucei | Selectivity |

| 7-Halogenated Tryptophan Derivatives | High | High |

| 5-Halogenated Tryptophan Derivatives | Low | Not specified |

| 6-Halogenated Tryptophan Derivatives | Low | Not specified |

| Data summarized from findings on the bioactivity of halogenated tryptophan analogues against Trypanosoma brucei. plos.orgnih.gov |

Halogenated tryptophan derivatives are valuable building blocks for creating peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced properties such as increased stability, target affinity, or cell permeability. mdpi.commdpi.com

A powerful strategy combines biocatalysis with traditional chemistry. Tryptophan halogenases are used to regioselectively install a halogen atom onto the tryptophan scaffold. researchgate.net This halogen then serves as a versatile chemical "handle" for subsequent modifications, such as palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the attachment of a wide variety of chemical groups. researchgate.netresearchgate.net This chemoenzymatic approach provides a modular route to a diverse library of tryptophan analogs for use in peptide synthesis. researchgate.net

In the field of protein engineering, genetic code expansion has enabled the site-specific incorporation of non-canonical amino acids, including halogenated tryptophans, directly into proteins. nih.gov Researchers have developed fully autonomous E. coli strains that can both biosynthesize halogenated tryptophans (such as 6-chloro-tryptophan and 7-chloro-tryptophan) and incorporate them into a target protein in response to a specific codon. nih.gov This technology offers a powerful platform for investigating how halogenation at precise locations affects protein structure, function, and interactions. nih.gov

Analytical Methodologies for 7 Chloro D Tryptophan and Its Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatography, particularly when coupled with mass spectrometry, stands as the cornerstone for the analysis of halogenated tryptophans. These techniques offer the high resolution and sensitivity needed to distinguish and quantify structurally similar molecules within intricate biological samples.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the separation and quantification of tryptophan and its metabolites, including halogenated derivatives. nih.gov The versatility of HPLC allows for various configurations, including reversed-phase (RP) chromatography, which is commonly used for these analyses. jafs.com.pldergipark.org.tr The separation is typically achieved on C18 columns. jafs.com.pldergipark.org.tr

Method development often focuses on optimizing the mobile phase composition to achieve baseline separation of the analyte of interest from other amino acids and potential interfering compounds. researchgate.net For instance, a mixture of an aqueous buffer (like phosphate (B84403) buffer or formic acid) and an organic modifier (such as acetonitrile (B52724) or methanol) is frequently employed in a gradient or isocratic elution mode. dergipark.org.trresearchgate.netnih.gov Detection can be performed using UV detectors, as the indole (B1671886) ring of tryptophan possesses strong absorbance, or more sensitively through fluorescence detection. nih.govjafs.com.pl For tryptophan itself, UV monitoring at 219 nm or fluorescence detection with excitation at 280 nm and emission at 360 nm are effective. jafs.com.pl Ultra-High-Performance Liquid Chromatography (UHPLC) methods have also been developed, significantly reducing analysis time while maintaining high resolution and sensitivity. lcms.cz

| Technique | Column | Mobile Phase | Detection Method | Application | Reference |

|---|---|---|---|---|---|

| RP-HPLC | Nova Pak C18 (4 µm, 250 x 4.6 mm) | Quaternary gradient system | UV (219 nm) or Fluorescence (Ex/Em = 280/360 nm) | Quantification of tryptophan in alkaline hydrolysates. | jafs.com.pl |

| RP-HPLC | Phenomenex C18 (250 mm × 4.6 mm) | Acetonitrile-10 mM orthophosphoric acid (pH 2.5) (77:23, v/v) | Fluorimetric (Ex/Em = 470/540 nm) after derivatization | Analysis of derivatized amino acids. | dergipark.org.tr |

| UHPLC | Accucore column | Isocratic elution | Electrochemical Detection (ECD) | Rapid separation of neuroactive amino acids. | lcms.cz |

| Chiral LC | TeicoShell and TagShell CSPs | H₂O/MeOH or H₂O/MeCN with 0.1 v% AcOH | UV (215 nm) | Enantioseparation of fluorinated tryptophan analogs. | nih.gov |

For unambiguous identification and structural confirmation, coupling HPLC with Mass Spectrometry (MS) is indispensable. LC-MS combines the separation power of HPLC with the high selectivity and sensitivity of MS, enabling the detection of low-concentration metabolites in complex mixtures. nih.gov Techniques like electrospray ionization (ESI) are commonly used to ionize the separated compounds before they enter the mass analyzer. nih.gov

High-resolution mass spectrometry provides accurate mass measurements, which helps in determining the elemental composition of the analyte and its fragments. acs.org Tandem mass spectrometry (MS/MS) is used for structural elucidation by fragmenting the parent ion and analyzing the resulting product ions. This fragmentation pattern serves as a structural fingerprint for the compound. nih.govacs.org For example, LC-ESI-MS has been effectively used to detect chlorinated peptides by monitoring for the characteristic isotopic pattern of chlorine (~3:1 ratio for ³⁵Cl and ³⁷Cl). nih.gov This approach is crucial for validating the presence of 7-chloro-D-tryptophan and distinguishing it from other isomers or degradation products. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) Applications

Spectrophotometric and Fluorometric Assay Development for Halogenated Tryptophans

Spectrophotometric and fluorometric assays offer rapid and often high-throughput methods for detecting halogenated tryptophans or the activity of the enzymes that produce them. springernature.comresearchgate.net These methods are particularly valuable for screening large libraries of enzyme variants or potential substrates.

High-throughput screening is essential for discovering new halogenases and improving existing ones through directed evolution. Colorimetric assays are well-suited for this purpose due to their simplicity and adaptability to microplate formats. One common strategy is based on detecting the pH change that accompanies the enzymatic halogenation or dehalogenation reaction. scribd.comresearchgate.net For instance, the activity of haloalkane dehalogenase, which releases a proton and a halide ion, can be monitored by the color change of a pH indicator dye like phenol (B47542) red in a weakly buffered medium. scribd.comresearchgate.net This principle allows for the rapid, quantitative screening of up to 96 samples simultaneously. scribd.com

Another approach involves coupling the halogenase reaction to a second reaction that produces a colored product. These assays are invaluable for initial activity screens before proceeding to more complex and time-consuming chromatographic analyses. acs.org

To enhance the sensitivity and selectivity of detection, especially in complex biological matrices, derivatization of the amino acid is a common strategy. dergipark.org.tr This involves reacting the target molecule with a labeling agent to attach a chromophore or fluorophore, thereby improving its detection by UV-Vis or fluorescence detectors. dergipark.org.trresearchgate.net

Several reagents are available for the pre-column or post-column derivatization of amino acids:

o-phthaldialdehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to produce highly fluorescent isoindole derivatives. nih.govdergipark.org.tr This method is widely used for the analysis of amino acids in biological fluids. nih.gov

7-chloro-4-nitrobenz-2-oxa-1,3-diazole (NBD-Cl): This reagent reacts with primary and secondary amino groups to form stable and highly fluorescent derivatives. dergipark.org.trresearchgate.net The resulting NBD-adducts can be detected with high sensitivity using fluorescence detection, with typical excitation and emission wavelengths around 470 nm and 540 nm, respectively. dergipark.org.tr

Fluorescamine: Another reagent that reacts with primary amines to yield fluorescent products. dergipark.org.tr

Suzuki-Miyaura cross-coupling: A more advanced strategy involves the enzymatic halogenation of tryptophan followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This process can form a fluorescent aryltryptophan, providing a highly specific and quantitative method for monitoring halogenase activity in crude cell lysates. nih.gov This approach is particularly useful for high-throughput screening in directed evolution experiments. nih.gov

| Derivatization Reagent | Target Functional Group | Detection Method | Key Features | Reference |

|---|---|---|---|---|

| o-phthaldialdehyde (OPA) | Primary amines | Fluorescence | Rapid reaction at room temperature; suitable for in-line derivatization. | nih.govdergipark.org.tr |

| 7-chloro-4-nitrobenz-2-oxa-1,3-diazole (NBD-Cl) | Primary and secondary amines | Fluorescence (Ex/Em ≈ 470/540 nm) | Forms stable, highly fluorescent products; more stable to moisture than dansyl chloride. | dergipark.org.trresearchgate.net |

| Fluorescamine | Primary amines | Fluorescence | Reacts to form fluorescent pyrrolinone products. | dergipark.org.tr |

| Suzuki-Miyaura Cross-Coupling | Halogenated indole ring | Fluorescence | Post-halogenation derivatization to form a fluorescent aryltryptophan; highly specific for halogenase activity. | nih.gov |

Research Perspectives and Future Directions

Advancements in Biocatalytic Production and Industrial Biomanufacturing of Halogenated Tryptophans

The industrial production of halogenated tryptophans is undergoing a paradigm shift from traditional chemical synthesis to more sustainable and selective biocatalytic methods. nih.govfrontiersin.org Chemical halogenation often involves hazardous reagents and can lack the regioselectivity required for complex molecules, whereas enzymatic processes offer an environmentally benign alternative with high specificity. nih.govnih.gov

Central to this advancement are flavin-dependent halogenases (Fl-Hals), a class of enzymes that catalyze the precise halogenation of substrates like L-tryptophan. mdpi.com For the production of 7-chloro-L-tryptophan, the tryptophan 7-halogenase RebH, originally from the bacterium Lechevalieria aerocolonigenes, is widely used. nih.govd-nb.info These halogenases require a reduced flavin adenine (B156593) dinucleotide (FADH2) cofactor, which is continuously regenerated by a partner enzyme, a flavin reductase (Fre), using NADH. mdpi.comnih.govwikipedia.org

Significant progress has been made in developing whole-cell biocatalyst systems for the fermentative production of these compounds from simple carbon sources like glucose. Researchers have successfully engineered industrial microorganisms such as Corynebacterium glutamicum and Escherichia coli for this purpose. nih.govd-nb.info For instance, an engineered C. glutamicum strain was developed to produce approximately 0.1 g/L of 7-chloro-L-tryptophan in a fed-batch fermentation process. d-nb.infofrontiersin.org More recently, a modular co-culture platform using engineered E. coli achieved de novo production of various halogenated tryptophans from glucose, with titers reaching between 300 and 700 mg/L. nih.gov

Several strategies have been employed to enhance the efficiency and robustness of these biocatalytic systems:

Improved Enzyme Expression and Stability : Co-expression of molecular chaperones has been shown to increase the concentration of soluble, active halogenase by up to 10-fold in E. coli. mdpi.com Furthermore, the development of cross-linked enzyme aggregates (combiCLEAs), which immobilize the halogenase and its reductase partner, has significantly improved long-term operational stability, facilitating gram-scale synthesis. mdpi.comresearchgate.net

Enhanced Cofactor Regeneration : To ensure a steady supply of the essential FADH2 cofactor, researchers have developed efficient regeneration systems utilizing enzymes like glucose dehydrogenase or have explored the use of synthetic NADH mimics, which can increase initial reaction rates significantly. mdpi.com

Thermostable Biocatalysts : The discovery and application of thermostable halogenases and reductases allow for reactions at higher temperatures (e.g., 45 °C), leading to more robust and efficient processes compared to their mesophilic counterparts. mdpi.com

These advancements are paving the way for the large-scale, cost-effective, and sustainable industrial biomanufacturing of halogenated tryptophans, which serve as key precursors to high-value products.

Deeper Understanding of Enzymatic Mechanisms and Rational Enzyme Engineering

Progress in the industrial application of halogenases is intrinsically linked to a deeper understanding of their complex catalytic mechanisms, which in turn fuels rational enzyme engineering efforts. nsf.gov Structural and mechanistic studies of flavin-dependent tryptophan 7-halogenases, such as PrnA and RebH, have been particularly illuminating. nih.govnih.gov

The catalytic cycle begins with the reaction of enzyme-bound FADH2 with molecular oxygen to form a highly reactive flavin hydroperoxide intermediate. nih.govwikipedia.org This intermediate reacts with a halide ion (e.g., chloride) to generate hypohalous acid (e.g., hypochlorous acid, HOCl) at the flavin-binding site. nih.govnih.gov A remarkable feature of these enzymes is a ~10 Å-long hydrophobic tunnel that channels the unstable HOCl from the site of its formation to the separate substrate-binding site where tryptophan awaits. wikipedia.orgnih.gov This channeling prevents the reactive halogenating agent from diffusing into the solvent and reacting non-specifically. frontiersin.org Within the active site, a conserved lysine (B10760008) residue is proposed to react with HOCl to form a chloramine (B81541) intermediate, which then acts as the regioselective electrophile, transferring the chlorine to the C7 position of the tryptophan indole (B1671886) ring. nih.govfrontiersin.org A nearby glutamic acid residue is also essential for this activity. nih.gov

This detailed mechanistic knowledge provides a roadmap for protein engineering to create novel biocatalysts with tailored properties:

Altered Regioselectivity : Through site-directed mutagenesis, scientists have successfully altered the regioselectivity of tryptophan halogenases, for example, by converting a 7-halogenase into an enzyme that halogenates at the C5 position. nsf.gov

Expanded Substrate Scope : A significant goal of enzyme engineering is to broaden the range of acceptable substrates. Rational design has been used to modify halogenases to act on non-native substrates. A notable success is the engineering of the tryptophan 7-halogenase RebH to preferentially chlorinate tryptamine, a downstream precursor to thousands of alkaloids, over its natural substrate, tryptophan. acs.org This was achieved with a single Y455W mutation. acs.org Other studies have engineered halogenases to functionalize tryptophan residues within peptides, opening new avenues for post-translational protein modification. mdpi.com

Enhanced Catalytic Activity : Structure-guided engineering has been used to improve enzyme activity towards specific non-natural substrates. By identifying and modifying flexible loop regions near the active site, researchers have created variants with significantly increased catalytic efficiency for peptide substrates. mdpi.com

These engineering efforts are continually expanding the biocatalytic toolbox, producing robust and selective halogenases suitable for diverse synthetic applications in the pharmaceutical and chemical industries. nsf.gov

Expansion of the Chemical Space of 7-Chloro-D-Tryptophan Derived Bioactive Compounds

While biocatalytic routes typically yield the L-enantiomer due to enzyme stereospecificity, 7-chloro-L-tryptophan is a critical starting material for accessing a vast and diverse chemical space, including precursors that could lead to this compound derivatives. 7-chloro-L-tryptophan is a key intermediate in the biosynthesis of several potent natural products, including the indolocarbazole antitumor agent rebeccamycin (B1679247) and the antifungal compound pyrrolnitrin (B93353). frontiersin.orgresearchgate.netnih.gov

The downstream enzymatic pathways that process 7-chloro-L-tryptophan provide a rich source of new bioactive compounds. In the rebeccamycin pathway, for example, the L-amino acid oxidase RebO specifically converts 7-chloro-L-tryptophan into 7-chloro-indole-3-pyruvic acid (7-Cl-IPA), which is a subsequent step toward the final complex molecule. nih.govresearchgate.net

Modern biotechnology is leveraging these halogenated building blocks to create novel molecules through several innovative strategies:

Chemoenzymatic Synthesis : Halogenated tryptophans are ideal substrates for powerful chemical cross-coupling reactions. The halogen atom serves as a "chemical handle" for methods like the Suzuki-Miyura reaction, allowing for the attachment of a wide variety of aryl or alkenyl groups to the indole scaffold. frontiersin.orgmdpi.comfrontiersin.org This chemoenzymatic approach dramatically expands the number of accessible derivatives.

Engineered Metabolic Pathways : Researchers are designing new metabolic pathways in host organisms to produce "new-to-nature" compounds. By expressing halogenases and other pathway enzymes in plants like Nicotiana benthamiana, scientists have generated novel halogenated alkaloids, such as 7-chlorobrassinin, which are not found in nature. acs.org

Modular Bioproduction Platforms : A "plug-and-play" co-culture system has been developed in E. coli where one strain produces a halogenated tryptophan, and a second strain expresses one or more promiscuous downstream enzymes. nih.gov By mixing and matching these modules, researchers have generated a library of 26 distinct halogenated molecules, including precursors to prodrugs like 4-chloro-kynurenine and novel halogenated β-carbolines. nih.gov

These approaches highlight how the initial enzymatic synthesis of 7-chloro-tryptophan is just the first step in generating a broad spectrum of compounds with potential applications in medicine and agriculture.

Integration of Synthetic Biology and Systems Biology for Pathway Optimization and Novel Bioproducts

The convergence of synthetic biology and systems biology is revolutionizing the creation of microbial cell factories for producing complex molecules like 7-chloro-tryptophan and its derivatives. frontiersin.orgcas.orgscienceopen.com These disciplines provide the tools to design, build, and optimize biological systems with unprecedented control and efficiency.

Systems metabolic engineering involves a holistic approach to reprogramming the metabolism of host organisms like C. glutamicum and E. coli. biorxiv.org Key strategies include:

Eliminating Competing Pathways : To channel metabolic flux towards the desired product, genes for competing pathways are deleted. For example, the tnaA gene, which encodes an enzyme that degrades tryptophan, is often removed.

Deregulation of Biosynthesis : Native feedback inhibition mechanisms that limit amino acid production are removed. This is often achieved by introducing mutations into key enzymes, such as using a feedback-resistant version of the aroG gene to increase the supply of aromatic precursors. frontiersin.org

Enhancing Precursor Supply : The overexpression of enzymes in the central carbon metabolism and the tryptophan biosynthetic pathway is used to boost the availability of necessary precursors. biorxiv.org

Synthetic biology enables the construction of novel pathways and regulatory circuits. drugtargetreview.com A powerful strategy is the use of modular co-culture engineering, where the production pathway is split between two different microbial populations. nih.gov One engineered strain acts as the producer of the core intermediate (e.g., 7-chloro-tryptophan), while a second strain acts as a converter, expressing enzymes that diversify the intermediate into a range of final products. This division of labor reduces the metabolic burden on a single cell and creates a flexible, "mix-and-match" platform for generating chemical diversity. nih.gov

One of the most advanced integrations of synthetic biology is the development of autonomous cells for genetic code expansion. nih.gov In this approach, a cell is engineered to both biosynthesize a noncanonical amino acid like 7-chloro-tryptophan and to site-specifically incorporate it into a target protein using an engineered aminoacyl-tRNA synthetase/tRNA pair. nih.govresearchgate.net This technology creates a self-contained system for producing proteins with novel, halogenated building blocks, opening up new possibilities in protein engineering and the creation of new biotherapeutics. nih.gov

Finally, deploying these synthetic pathways in different organisms, such as plants, allows for the production of highly complex, new-to-nature molecules by leveraging the host's existing specialized metabolism. acs.orgacs.org The integration of these advanced biological engineering approaches is critical for optimizing production pathways and discovering novel bioproducts derived from 7-chloro-tryptophan.

Q & A

Q. How can researchers analytically distinguish 7-chloro-D-tryptophan from its L-isomer in experimental settings?

Answer: Use chiral separation techniques such as high-performance liquid chromatography (HPLC) with chiral stationary phases or capillary electrophoresis. X-ray crystallography can also confirm stereochemistry by resolving the spatial arrangement of the D-isomer . For validation, compare retention times or diffraction patterns with reference standards.

Q. What synthetic methodologies are commonly employed to produce this compound in laboratory settings?

Answer: Enzymatic halogenation using flavin-dependent halogenases (e.g., PrnA) enables regioselective chlorination at the 7-position of tryptophan. Alternatively, chemical synthesis via electrophilic aromatic substitution can be optimized using chlorinating agents like HOCl, guided by structural insights into enzyme-substrate interactions .

Q. Which spectroscopic techniques are most reliable for characterizing this compound purity and structure?

Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) identifies aromatic proton environments and confirms chlorination. Mass spectrometry (MS) validates molecular weight and isotopic patterns. Pair these with Fourier-transform infrared spectroscopy (FTIR) to detect functional groups like indole rings and carboxylates .

Q. What are the primary challenges in ensuring reproducibility when synthesizing this compound?

Answer: Key challenges include maintaining stereochemical purity during synthesis and avoiding racemization. Methodological rigor involves strict control of reaction conditions (pH, temperature) and validation via chiral analytics. Documenting enzyme activity (if using halogenases) and reagent stoichiometry is critical .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Answer: Conduct meta-analyses to identify confounding variables such as differences in cell lines, assay conditions, or isomer contamination. Validate findings using orthogonal assays (e.g., in vitro enzymatic inhibition vs. cellular uptake studies) and replicate experiments under standardized protocols .

Q. What experimental designs are optimal for studying this compound’s role in modulating neurotransmitter pathways?

Answer: Employ in vitro neuronal cell models with knock-out/down of tryptophan hydroxylase (TPH) to isolate effects on serotonin synthesis. Pair this with in vivo microdialysis in rodent brains to measure real-time neurotransmitter release. Use isotopically labeled this compound for tracer studies .

Q. How does the regioselective chlorination mechanism of PrnA inform the engineering of halogenases for novel tryptophan derivatives?

Answer: Structural studies of PrnA reveal a 10 Å tunnel that directs HOCl to the substrate. Use site-directed mutagenesis to modify residues lining this tunnel, altering substrate specificity. Computational modeling (e.g., molecular dynamics) can predict mutations that enhance chlorination efficiency or target new positions .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

Answer: Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/LC₅₀ values. Use ANOVA with post-hoc tests to compare treatment groups and Kaplan-Meier survival analysis for longitudinal toxicity data. Ensure power analysis is performed a priori to determine sample sizes .

Q. How can researchers ethically justify the use of this compound in studies involving human participants?

Answer: Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Obtain IRB approval by demonstrating minimal risk, informed consent protocols, and clinical relevance (e.g., exploring therapeutic potential for mood disorders). Reference precedents from tryptophan-related clinical trials .

Q. What strategies mitigate biases when interpreting behavioral effects of this compound in preclinical models?

Answer: Use double-blind experimental designs and randomized animal assignments. Include placebo-controlled groups and validate observations with automated behavioral tracking systems (e.g., video analysis software). Report effect sizes alongside p-values to contextualize significance .

Methodological Frameworks

- For experimental design: Apply the PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses .

- For data validation: Cross-reference findings with structural analogs (e.g., 7-fluoro-D-tryptophan) to assess chlorine-specific effects .

- For literature reviews: Use systematic search terms (e.g., "this compound AND biosynthesis NOT industrial") to filter irrelevant results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.